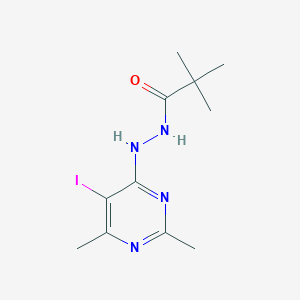

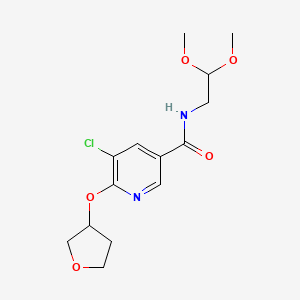

N'-(5-iodo-2,6-dimethylpyrimidin-4-yl)-2,2-dimethylpropanehydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from basic precursors such as 2-amino-4,6-dimethylpyrimidine. For instance, one compound was synthesized via a reaction between phthalaldehydic acid and 2-amino-4,6-dimethylpyrimidine, yielding a 90% product . Another compound was synthesized by cyclization of a thiosemicarbazide derivative in the presence of nickel nitrate . These methods suggest that the synthesis of "N'-(5-iodo-2,6-dimethylpyrimidin-4-yl)-2,2-dimethylpropanehydrazide" could potentially involve similar starting materials and cyclization reactions, possibly with the introduction of an iodine substituent at the appropriate step.

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), Ultraviolet–visible (UV–Vis) spectroscopy, and X-ray single crystal diffraction . These compounds often crystallize in the triclinic space group with specific unit-cell parameters, and their molecular geometries have been detailed through these analyses. Theoretical studies using computational methods such as molecular docking have also been performed to predict interactions with biological targets like DNA .

Chemical Reactions Analysis

The compounds studied exhibit various chemical interactions, such as hydrogen bonding and π-stacking, which are crucial for their stability and biological activity. For example, one compound forms inversion dimers via pairs of N—H⋯N hydrogen bonds and is packed into layers by π-stacking interactions . Another compound shows intermolecular hydrogen bonds that strengthen the integration of a 2D network . These interactions are significant as they can influence the binding affinity of the compounds to biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. For instance, the crystallographic data provide insights into the density and molecular packing of the compounds . The biological activity assays, such as antioxidant activity and herbicidal activities, give an indication of the functional properties of these compounds . The interaction with DNA and the binding constants calculated from UV–Vis measurements suggest that these compounds can interact with biological macromolecules, which is an important aspect of their chemical properties .

Scientific Research Applications

Regiospecific Functionalization : Studies on the iodination of 4-amino-2,6-dimethyl-pyrimidine, a related compound, offer insights into the regiospecific functionalization process. The iodination reaction discussed in these studies does not yield the 5-iodo derivative as previously supposed but affords a 2-iodomethyl derivative, leading to various side chain-substituted pyrimidines (Niclas, Zeuner, Gründemann, & Zölch, 1987).

Amino Derivatives Synthesis : The synthesis of amino derivatives of triazolopyrimidine involves heterocyclization of related compounds. This process, accompanied by Dimroth rearrangement, leads to the formation of 5,7-dimethyl-2-R-amino[1,2,4]triazolo[1,5-a]pyrimidines (Vas’kevich et al., 2006).

Catalytic Synthesis of Triazolylamino Pyrimidines : A catalyzed triazole formation from cyanamides and carbohydrazides extends onto N-(4,6-dimethylpyrimidin-2-yl)cyanamide. This synthesis method could be significant for estimating the biological activity of the resulting compounds (Prezent, Baranin, & Bubnov, 2020).

Cross-Coupling Reactions in Pharmaceutical Synthesis : Cross-coupling reactions involving N-heteroaryl iodides, including 4-iodo-2,6-dimethylpyrimidine, highlight potential applications in pharmaceutical synthesis. These reactions produce various acetates essential in medicinal chemistry (Yamanaka, An-Naka, Kondo, & Sakamoto, 1985).

Synthesis and Crystal Structure Analysis : Synthesis and structural analysis of compounds like N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, formed by cyclization of related compounds, contribute to our understanding of molecular interactions and crystal packing in pyrimidine derivatives (Repich, Orysyk, Savytskyi, & Pekhnyo, 2017).

Herbicidal Activity Studies : Research into the synthesis and herbicidal activities of N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(4-trifluoromethylphenyl)-5-methyl-isoxazol-4-yl] acyl thiourea provides insights into the potential agricultural applications of pyrimidine derivatives (Fu-b, 2014).

properties

IUPAC Name |

N'-(5-iodo-2,6-dimethylpyrimidin-4-yl)-2,2-dimethylpropanehydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17IN4O/c1-6-8(12)9(14-7(2)13-6)15-16-10(17)11(3,4)5/h1-5H3,(H,16,17)(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKHPTEISIGMKLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C)NNC(=O)C(C)(C)C)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17IN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(5-iodo-2,6-dimethylpyrimidin-4-yl)-2,2-dimethylpropanehydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({1-[4-(4-chlorophenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide](/img/structure/B3018764.png)

![3,6-Diamino-2-(4-chlorobenzoyl)-4-(4-isopropylphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B3018765.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B3018766.png)

![2-{[(E)-(3-methylphenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B3018769.png)

methanone](/img/structure/B3018771.png)

![6-Tert-butyl-2-[1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B3018772.png)

![N-(1-Cyanocyclohexyl)-2-(5-oxo-2,2a,3,4-tetrahydrobenzo[cd]indol-1-yl)acetamide](/img/structure/B3018775.png)

![2-[[4-benzyl-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B3018786.png)

![[5-(4-Chlorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone](/img/structure/B3018787.png)